molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13562717
M. Wt: 193.27 g/mol
InChI Key: VPJGQKRRLMVBPI-UHFFFAOYSA-N
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Description

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .

Major Products Formed

The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine?

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Acylation and cyclization : Pyridin-2-amine derivatives can undergo acylation with carbonyl chlorides (e.g., furan-2-carbonyl chloride), followed by treatment with P₂S₅ to form thioamides. Subsequent oxidation with potassium ferricyanide in alkaline medium yields the thiazolo[4,5-b]pyridine core .
  • Alkylation : Methylation at specific positions (e.g., pyridine nitrogen) using methyl iodide under controlled conditions introduces trimethyl groups. Reaction conditions (temperature, solvent) significantly influence regioselectivity and yield .
  • Smiles rearrangement : Base-promoted nucleophilic substitution (e.g., using 1,3-(S,N)-binucleophiles) followed by nitro group replacement can generate fused thiazolo-pyridine systems .
Key StepsReagents/ConditionsReference
AcylationFuran-2-carbonyl chloride, propan-2-ol
CyclizationP₂S₅, toluene; K₃[Fe(CN)₆] in NaOH
MethylationCH₃I, controlled temperature

Q. How is structural characterization performed for this compound?

Post-synthesis characterization employs:

  • Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 1-3 ppm) and carbon backbone .
  • IR : Confirms functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-S ~650 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 197.3 for C₉H₁₅N₃S) .
    • X-ray crystallography (if applicable): Resolves 3D structure, including methyl group orientation .

Q. What pharmacological activities are reported for thiazolo[4,5-b]pyridine derivatives?

  • Antimicrobial : Derivatives exhibit activity against Mycobacterium tuberculosis (MIC values <10 µg/mL in MABA assays) and Gram-negative bacteria (e.g., E. coli) via enoyl-ACP reductase inhibition .
  • Kinase inhibition : Structural analogs interact with tyrosine kinases (e.g., EGFR), showing potential in oncology .
  • Antioxidant : Thiazolo-pyridines scavenge free radicals (IC₅₀ ~50 µM in DPPH assays) .
ActivityTarget/MechanismReference
AntitubercularM. tuberculosis enoyl-ACP reductase
Kinase inhibitionEGFR binding pocket

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
  • Catalysts : Pd/dppf or SPhos ligands improve cross-coupling steps (e.g., aryl group introduction) .
  • Temperature control : Methylation at 0–5°C minimizes side reactions (e.g., over-alkylation) .
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates high-purity product (>95%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent protocols (e.g., MABA for antitubercular activity) to reduce variability .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance kinase binding vs. electron-donating groups improve antimicrobial activity ).
  • Computational validation : Molecular docking (e.g., Schrödinger Suite) identifies binding affinity discrepancies due to protein conformational changes .

Q. What computational methods predict target interactions and pharmacokinetics?

  • Molecular docking : Glide/SP algorithm evaluates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
  • ADMET prediction : SwissADME estimates drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity (LD₅₀) .
  • QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity .
MethodApplicationReference
DockingTarget binding affinity
QSARBioactivity optimization

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12)

InChI Key

VPJGQKRRLMVBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(S2)N)C

Origin of Product

United States

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